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GSK-3 Inhibitors Comparison

Inhibitor
Name

Primary
Target(s)

Potency
(IC50)

Key Selectivity
Notes

Primary Research/Therapeutic
Context

| Laduviglusib (CHIR-99021) [1] [2] | GSK-3α / GSK-3β | GSK-3α: 10 nM GSK-3β: 6.7 nM [2] | >500-

fold selectivity for GSK-3 over CDC2, ERK2, and other protein kinases [2]. | Neurodegenerative diseases

[3], stem cell self-renewal [2], Wnt pathway activation [1] [2]. | | SAR502250 [4] | GSK-3 | 12 nM (mouse &

human) [4] | Described as a potent and selective inhibitor; detailed selectivity profile not provided [4]. |

Neuropsychiatric symptoms in Alzheimer's disease models, tau hyperphosphorylation [4]. | | Tideglusib [5] |

GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Alzheimer's

disease, progressive supranuclear palsy (clinical phases) [5]. | | 9-ING-41 [5] | GSK-3 | Information missing |

Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Anticancer drug (under clinical

development) [5]. | | LY2090314 [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant

GSK-3 inhibitors [5]. | Information missing | | AZD-1080 [5] | GSK-3 | Information missing | Mentioned in a

list of clinically relevant GSK-3 inhibitors [5]. | Information missing |
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Laduviglusib functions as an ATP-competitive inhibitor, binding directly to the ATP-binding site of GSK-

3, which allows it to potently and selectively block the enzyme's activity [1]. A key functional consequence

of this inhibition is the activation of the Wnt/β-catenin signaling pathway [1] [2]. The following diagram

illustrates this central mechanism:
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Experimental data supporting Laduviglusib's strong binding to GSK-3β comes from molecular docking

studies, which show a binding affinity of -8.7 kcal/mol [6]. This indicates a highly stable and favorable

interaction between the drug and its target protein.

Commonly cited experimental protocols for evaluating GSK-3 inhibitors like Laduviglusib include:

Enzymatic Assays: Homogeneous Time-Resolved Fluorescence (HTRF) assays are used for
high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of

compounds against the GSK-3β enzyme [7].
Cellular Functional Assays: Western blot analysis is employed to measure the reduction of

phosphorylated tau (at specific sites like Ser396) in disease models, demonstrating the functional
cellular consequence of GSK-3 inhibition [4].
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Binding Mode Analysis: Molecular docking and molecular dynamics (MD) simulations are used

to predict and analyze the stability and specific interactions (e.g., hydrogen bonds, hydrophobic
contacts) between the inhibitor and the ATP-binding site of GSK-3β [6] [7].

Key Considerations for Researchers

When comparing GSK-3 inhibitors, it is important to note that the available data is often fragmented. The

table above is a synthesis from various sources, and a direct, fully standardized comparison of all compounds

under identical experimental conditions is not available in the literature I found.

For a complete and authoritative comparison, I recommend consulting specialized pharmacology databases

(e.g., Guide to Pharmacology [1]) or primary research articles that conduct head-to-head profiling of

multiple inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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